2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride
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Overview
Description
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ethanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine.
Reduction: Secondary amines derived from the reduction of the ethanamine group.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and can act as a ligand in receptor binding studies.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of various chemical products and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylpiperidin-1-yl)ethanol
- 2-(2,6-Dimethylpiperidin-1-yl)acetaldehyde
- 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
Uniqueness
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10;/h8-9H,3-7,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJNRYBVYJFDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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